Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate
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Overview
Description
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core
Preparation Methods
The synthesis of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, which can influence various biochemical pathways. This coordination can affect the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include:
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate: Another related compound with a different core structure and functional groups.
Methyl 2’-chloro-5’-methoxy-6-methyl[4,4’-bipyridine]-3-carboxylate is unique due to its specific combination of functional groups and the bipyridine core, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2O3 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
methyl 4-(2-chloro-5-methoxypyridin-4-yl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-4-9(11(6-16-8)14(18)20-3)10-5-13(15)17-7-12(10)19-2/h4-7H,1-3H3 |
InChI Key |
WGRUJRARUWBPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)C2=CC(=NC=C2OC)Cl |
Origin of Product |
United States |
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